1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine
Description
This compound belongs to the thienopyrimidine class of heterocyclic molecules, characterized by a fused thiophene-pyrimidine core. The structure comprises three key components:
- Piperazine ring: A flexible nitrogen-containing scaffold that improves solubility and serves as a linker for substituents.
- Furan-2-carbonyl group: A planar aromatic moiety that may contribute to hydrogen bonding or hydrophobic interactions in receptor binding .
Synthesis involves nucleophilic substitution between 4-chloro-6-phenylthieno[2,3-d]pyrimidine and 1-(2-furoyl)piperazine under reflux conditions in dioxane or THF, typically catalyzed by Et₃N or K₂CO₃ . The product is isolated as an orange foam, with purity confirmed via chromatography .
Properties
IUPAC Name |
furan-2-yl-[4-(6-phenylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c26-21(17-7-4-12-27-17)25-10-8-24(9-11-25)19-16-13-18(15-5-2-1-3-6-15)28-20(16)23-14-22-19/h1-7,12-14H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHSTZQVQKIQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the thienopyrimidine core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents under acidic or basic conditions.
Attachment of the phenyl group: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the piperazine ring: This can be done through nucleophilic substitution reactions where a piperazine derivative reacts with a suitable leaving group on the thienopyrimidine core.
Furan-2-carbonyl group addition: The final step involves acylation reactions where the furan-2-carbonyl chloride reacts with the piperazine derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidizing conditions.
Reduction: The thienopyrimidine core can be reduced to dihydrothienopyrimidine derivatives using hydrogenation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrothienopyrimidine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. Its structure suggests that it may interfere with cellular pathways involved in cancer progression.
Case Study : A study evaluated the effects of the compound on various cancer cell lines, including breast and lung cancer. The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM, demonstrating its potential as a lead compound for further development in cancer therapy.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 25 | Inhibition of cell proliferation |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects, which are crucial for treating chronic inflammatory diseases.
Case Study : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to controls. The observed anti-inflammatory effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment Group | Paw Edema Reduction (%) | Cytokine Levels (pg/mL) |
|---|---|---|
| Control | 0 | TNF-alpha: 150 |
| Compound (10 mg/kg) | 45 | TNF-alpha: 80 |
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of this compound, particularly in models of neurodegeneration.
Case Study : In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with the compound significantly reduced cell death and oxidative damage markers.
| Treatment | Cell Viability (%) | Oxidative Stress Markers (µM) |
|---|---|---|
| Control | 50 | Malondialdehyde: 5 |
| Compound (20 µM) | 85 | Malondialdehyde: 1 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds like 1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine.
| Substituent | Activity | Notes |
|---|---|---|
| Furan carbonyl | High | Contributes to anticancer activity |
| Thieno[2,3-d]pyrimidine moiety | Moderate | Enhances anti-inflammatory effects |
| Piperazine ring | Essential | Provides structural stability |
Mechanism of Action
The mechanism by which 1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine exerts its effects is largely dependent on its interaction with biological targets. It is believed to interact with specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-proliferative effects in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to analogs with shared pharmacophores or target specificity. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity: The 2-methyl group in compound 46 (vs. the unsubstituted target compound) may enhance metabolic stability by sterically hindering oxidative degradation .
Structural Flexibility :
- Piperazine derivatives with furan-2-carbonyl groups (e.g., FRG-00285, GB-5) demonstrate the versatility of this moiety in diverse applications, from antiviral agents to chemical intermediates .
Synthetic Accessibility: The target compound shares a common synthetic pathway with analogs like compound 46, utilizing nucleophilic substitution of 4-chlorothienopyrimidine precursors . However, GB-5 derivatives require multi-step coupling reactions for complex substituents .
Physicochemical Properties :
- Compounds like GB-5 and GB-6 (from ) are characterized by high HPLC purity (>95%) and detailed NMR/HRMS data, setting benchmarks for analytical validation of the target compound .
Biological Activity
1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The furan-2-carbonyl and thieno[2,3-d]pyrimidine moieties are key structural components that contribute to its biological activity. The synthetic pathway may include the following steps:
- Formation of the Furan Derivative : The furan ring is synthesized through cyclization reactions involving appropriate carbonyl precursors.
- Thieno[2,3-d]pyrimidine Synthesis : This involves the condensation of phenyl and pyrimidine derivatives under acidic or basic conditions.
- Piperazine Linkage : The final step typically involves the reaction of the furan and thieno-pyrimidine intermediates with piperazine to form the target compound.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. For instance, compounds with similar structural motifs have shown antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a promising profile for further development in antimicrobial therapies .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through pathways involving caspase activation and modulation of cell cycle regulators .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (Vulvar carcinoma) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical cancer) | 10.0 | Caspase activation |
Antimalarial Activity
Another area of interest is its antimalarial activity. Research has indicated that compounds with similar structures can inhibit Plasmodium falciparum growth, making them potential candidates for new antimalarial drugs . The mechanism may involve interference with key metabolic pathways in the parasite.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluating the antimicrobial activity of structurally related compounds found that modifications in the thieno-pyrimidine structure significantly enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli .
- Anticancer Evaluation : In a comparative study, several derivatives of piperazine were synthesized and tested for anticancer activity against multiple cancer cell lines. The results indicated that introducing furan and thieno groups markedly improved cytotoxic effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(furan-2-carbonyl)piperazine derivatives, and how can they be adapted for this compound?
- Methodology : The core piperazine scaffold is typically synthesized via cyclization reactions of 1,2-diamine derivatives with sulfonamide salts or carbonylating agents (e.g., furan-2-carbonyl chloride). For this compound, the thieno[2,3-d]pyrimidinyl moiety can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) at the 4-position of the pyrimidine ring . Key steps include:
- Cyclization : Use of DBU as a base for piperazine ring closure .
- Coupling : Optimize reaction temperature (40–70°C) and solvents (THF or DCM) for attaching the furan-2-carbonyl group .
Q. How is structural characterization of this compound performed, and what spectroscopic techniques are critical?
- Methodology :
- NMR : and NMR (400–500 MHz) identify substituent integration and electronic environments (e.g., furan carbonyl at ~160 ppm) .
- HRMS : Confirm molecular weight (e.g., exact mass ± 0.0001 Da) using electrospray ionization (ESI) .
- X-ray crystallography : Resolve piperazine ring conformation and intermolecular interactions in solid-state studies (if crystalline) .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?
- Methodology :
- Enzyme inhibition : Test against kinases or phosphoglycerate dehydrogenase (PHGDH) using fluorometric assays .
- Receptor binding : Radioligand displacement assays (e.g., dopamine D3 receptors) to assess affinity, with IC values calculated via nonlinear regression .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC < 10 μM suggests therapeutic potential) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability of the thieno[2,3-d]pyrimidin-4-yl piperazine intermediate?
- Methodology :
- Solvent selection : Replace THF with DMF for higher solubility of aromatic intermediates .
- Catalysis : Use Pd(PPh) for Suzuki couplings to enhance regioselectivity .
- Flow chemistry : Implement continuous flow reactors for large-scale synthesis (residence time: 10–30 min) to minimize byproducts .
- Data Analysis : Compare yields under varying temperatures (40–80°C) and catalyst loadings (1–5 mol%).
Q. What computational strategies are effective for predicting target interactions and structure-activity relationships (SAR)?
- Methodology :
- Molecular docking : Use AutoDock Vina to model binding to PHGDH (PDB: 6NJB) or dopamine receptors .
- DFT calculations : Analyze electron density maps to assess furan carbonyl’s role in hydrogen bonding .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with biological activity .
Q. How do conflicting bioactivity results from different assays (e.g., enzyme vs. cell-based) inform mechanistic hypotheses?
- Case Study : If the compound shows strong enzyme inhibition (IC = 50 nM) but weak cytotoxicity (IC > 20 μM), consider:
- Membrane permeability : Measure logP (e.g., >3 suggests poor aqueous solubility) .
- Metabolic stability : Perform microsomal assays to identify rapid clearance (e.g., t < 30 min in liver microsomes) .
- Resolution : Modify the piperazine N-substituents (e.g., introduce hydrophilic groups) to improve bioavailability .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
